molecular formula C21H29NO4 B4446146 N-(1-adamantylmethyl)-3,4,5-trimethoxybenzamide

N-(1-adamantylmethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B4446146
M. Wt: 359.5 g/mol
InChI Key: PXTMHMPZOUHPQU-UHFFFAOYSA-N
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Description

N-(1-adamantylmethyl)-3,4,5-trimethoxybenzamide is a synthetic organic compound characterized by the presence of an adamantyl group attached to a benzamide structure. The adamantyl group, known for its bulky and rigid structure, imparts unique physical and chemical properties to the compound. The trimethoxybenzamide moiety contributes to its potential biological activity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-3,4,5-trimethoxybenzamide typically involves the following steps:

  • Formation of the Adamantylmethyl Intermediate

      Starting Material: Adamantane

      Reaction: Adamantane is first brominated to form 1-bromoadamantane.

      Reagent: Bromine (Br₂)

      Conditions: The reaction is carried out under reflux conditions in the presence of a solvent like carbon tetrachloride (CCl₄).

  • Alkylation of Benzamide

      Starting Material: 3,4,5-trimethoxybenzamide

      Reaction: The 1-bromoadamantane is reacted with 3,4,5-trimethoxybenzamide to form this compound.

      Reagent: A base such as potassium carbonate (K₂CO₃)

      Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

      Conditions: Typically carried out in acidic or neutral conditions.

      Products: Oxidation of the adamantyl group can lead to the formation of adamantanone derivatives.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

      Conditions: Conducted in anhydrous conditions.

      Products: Reduction of the benzamide moiety can yield the corresponding amine.

  • Substitution

      Reagents: Various nucleophiles such as amines or thiols.

      Conditions: Typically performed in polar solvents under mild to moderate temperatures.

      Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(1-adamantylmethyl)-3,4,5-trimethoxybenzamide is used as a building block in organic synthesis due to its unique structure. It can be employed in the synthesis of more complex molecules, particularly those requiring rigid and bulky substituents.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. The adamantyl group is known to enhance the lipophilicity and metabolic stability of drugs, making this compound a candidate for drug development, particularly in targeting neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its rigid structure and stability make it suitable for applications in polymer science and materials engineering.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantylmethyl)-benzamide
  • N-(1-adamantylmethyl)-4-methoxybenzamide
  • N-(1-adamantylmethyl)-3,4-dimethoxybenzamide

Comparison

Compared to its analogs, N-(1-adamantylmethyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide ring. This structural feature can significantly influence its chemical reactivity and biological activity. The additional methoxy groups can enhance its solubility and potentially increase its interaction with biological targets, making it a more potent compound in certain applications.

Properties

IUPAC Name

N-(1-adamantylmethyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO4/c1-24-17-7-16(8-18(25-2)19(17)26-3)20(23)22-12-21-9-13-4-14(10-21)6-15(5-13)11-21/h7-8,13-15H,4-6,9-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTMHMPZOUHPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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